molecular formula C8H8ClF2NO B14038569 5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride

5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride

Cat. No.: B14038569
M. Wt: 207.60 g/mol
InChI Key: QIPZDYABBMFPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is a chemical compound with the molecular formula C8H6F2O. It is a derivative of benzo[b]furan, characterized by the presence of two fluorine atoms at positions 5 and 7, and an amine group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C8H7F2NO.ClH/c9-4-1-5-7(11)3-12-8(5)6(10)2-4;/h1-2,7H,3,11H2;1H

InChI Key

QIPZDYABBMFPHV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl

Origin of Product

United States

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